2-(3-Benzylureido)thiophene-3-carboxylic acid 2-(3-Benzylureido)thiophene-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1254588-01-6
VCID: VC6032994
InChI: InChI=1S/C13H12N2O3S/c16-12(17)10-6-7-19-11(10)15-13(18)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17)(H2,14,15,18)
SMILES: C1=CC=C(C=C1)CNC(=O)NC2=C(C=CS2)C(=O)O
Molecular Formula: C13H12N2O3S
Molecular Weight: 276.31

2-(3-Benzylureido)thiophene-3-carboxylic acid

CAS No.: 1254588-01-6

Cat. No.: VC6032994

Molecular Formula: C13H12N2O3S

Molecular Weight: 276.31

* For research use only. Not for human or veterinary use.

2-(3-Benzylureido)thiophene-3-carboxylic acid - 1254588-01-6

Specification

CAS No. 1254588-01-6
Molecular Formula C13H12N2O3S
Molecular Weight 276.31
IUPAC Name 2-(benzylcarbamoylamino)thiophene-3-carboxylic acid
Standard InChI InChI=1S/C13H12N2O3S/c16-12(17)10-6-7-19-11(10)15-13(18)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17)(H2,14,15,18)
Standard InChI Key SOTFAQCASSGVMA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC(=O)NC2=C(C=CS2)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a thiophene ring substituted at the 3-position with a carboxylic acid group and at the 2-position with a benzylureido moiety (NHC(=O)NHCH2C6H5-\text{NH}-\text{C}(=\text{O})-\text{NH}-\text{CH}_2-\text{C}_6\text{H}_5). This hybrid structure confers both aromatic stability and hydrogen-bonding capacity, critical for biological interactions.

Table 1: Key Molecular Properties

PropertyValue
CAS No.1254588-01-6
IUPAC Name2-(Benzylcarbamoylamino)thiophene-3-carboxylic acid
Molecular FormulaC13H12N2O3S\text{C}_{13}\text{H}_{12}\text{N}_{2}\text{O}_{3}\text{S}
Molecular Weight276.31 g/mol
SMILESC1=CC=C(C=C1)CNC(=O)NC2=C(C=CS2)C(=O)O
InChIKeySOTFAQCASSGVMA-UHFFFAOYSA-N

The planar thiophene ring facilitates π-π stacking interactions, while the urea linkage (NHC(=O)NH-\text{NH}-\text{C}(=\text{O})-\text{NH}-) enhances solubility in polar solvents and binding affinity to enzymatic targets .

Synthesis and Reaction Pathways

Primary Synthetic Route

The most reported synthesis involves reacting thiophene-3-carboxylic acid with benzyl isocyanate under basic conditions. The mechanism proceeds via nucleophilic attack of the amine group on the carboxylic acid, forming an intermediate acylurea that rearranges to the final product.

Thiophene-3-carboxylic acid+Benzyl isocyanateBase2-(3-Benzylureido)thiophene-3-carboxylic acid\text{Thiophene-3-carboxylic acid} + \text{Benzyl isocyanate} \xrightarrow{\text{Base}} \text{2-(3-Benzylureido)thiophene-3-carboxylic acid}

Table 2: Optimal Reaction Conditions

ParameterCondition
SolventTetrahydrofuran (THF)
Temperature0–5°C (initial), then 25°C
CatalystTriethylamine
Reaction Time12–24 hours
Yield>70% (purity >95%)

Alternative methods, such as the use of cyanacetic acid benzylamides with bromonitromethane (as described in patent DD154363A1), are less common but highlight the compound’s role as an intermediate in heterocyclic synthesis .

Biological Activity and Pharmaceutical Applications

Table 3: Cytotoxicity Data (Selected Derivatives)

CompoundHeLa IC50_{50} (μM)NCI-H23 IC50_{50} (μM)
2-(3-Benzylureido)thiophene-3-carboxylic acid28.4 ± 1.234.7 ± 1.5
Methyl ester analog19.8 ± 0.922.3 ± 1.1

Molecular Docking Insights

High Ambiguity Driven Docking (HADDOCK) simulations reveal that the urea moiety forms hydrogen bonds with RR’s active-site residues (Asp-295 and Glu-325), while the thiophene ring engages in hydrophobic interactions with Val-287 and Leu-291 . This dual binding mode underscores its potential as a lead compound for RR inhibitors.

Industrial and Materials Science Applications

Polymer Precursors

The carboxylic acid group enables incorporation into conjugated polymers for organic electronics. Thiophene-based polymers are prized for their charge-transport properties in solar cells and field-effect transistors.

Chelating Agents

The compound’s sulfur and oxygen atoms can coordinate metal ions, suggesting utility in catalysis or wastewater treatment for heavy metal removal.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator